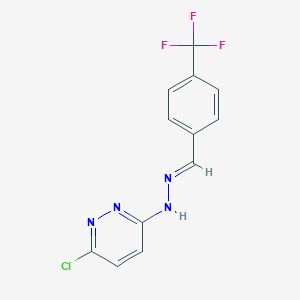

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)benzaldehyde is a benzaldehyde derivative with a trifluoromethyl group attached to the fourth carbon of the benzene ring . It is a clear colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzaldehyde is C8H5F3O . The InChI string isInChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H . Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde has a molecular weight of 174.12 . It is a liquid at room temperature with a density of 1.275 g/mL at 25°C . Its boiling point is 66-67°C at 13 mmHg .Scientific Research Applications

Application in Cholinesterase Inhibition

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones showed dual inhibition of both enzymes. The study indicates that these compounds fit the physicochemical space for targeting the central nervous system without apparent cytotoxicity (Krátký et al., 2021).

Spectrophotometric Estimation Applications

Hydrazone compounds like 3, 4 dihydroxy benzaldehyde-1-(3 Chloro- 2-Quinoxalinyl) hydrazone (3, 4-DHBCQH) have been used in spectrophotometric methods for analyzing multi-component systems. This compound reacts with Copper(II), and Iron(III) to form color species, enabling the simultaneous determination of these metals in mixtures. This method was applied successfully for determining copper and iron in grape leaf samples, highlighting its utility in environmental and biological analysis (Raju, 2020).

Antimicrobial and Antioxidant Properties

Hydrazones bearing a thiazole scaffold, synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde, exhibited moderate to good growth inhibition against various bacteria and fungal strains. Additionally, some derivatives showed significant antioxidant properties, suggesting potential applications in pharmaceutical and health sciences (Nastasă et al., 2015).

Synthetic Applications

Hydrazone compounds have been utilized in various synthetic applications. For instance, the microwave-assisted condensation of hydrazone derivatives with aldehydes has been explored for synthesizing heterocyclic compounds. These synthetic routes offer efficient ways to produce novel compounds, which can be further explored for various biological activities (Marzouk, 2009).

Safety and Hazards

Future Directions

As a reagent, 4-(Trifluoromethyl)benzaldehyde has potential applications in various fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its use in the asymmetric synthesis of alcohols and the Wittig reaction suggests it could be useful in the synthesis of new organic compounds .

Mechanism of Action

Mode of Action

It’s known that the compound is used in the preparation of n,n’'-(arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .

Result of Action

It’s known that the compound has been used in the preparation of n,n’'-(arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .

properties

IUPAC Name |

6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFFBLWQXNFNQX-REZTVBANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B503440.png)

![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)

![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)

![methyl {[9-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B503452.png)

![3-[(4-Tert-butylbenzyl)sulfanyl]-6-chloropyridazine](/img/structure/B503454.png)

![2-{[(6-chloro-3-pyridazinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503455.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B503457.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503458.png)

![N-{2-[benzyl(methyl)amino]ethyl}-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B503460.png)

![2-(4-chlorophenyl)-N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide](/img/structure/B503461.png)

![N-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B503463.png)